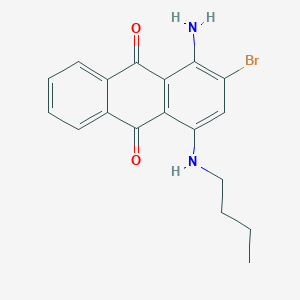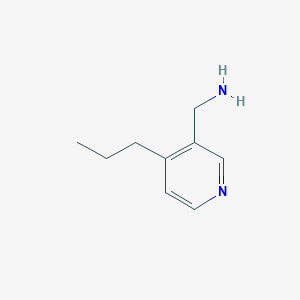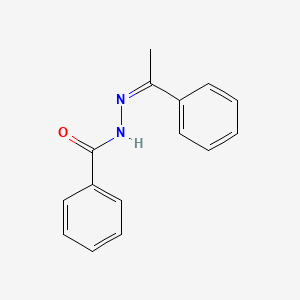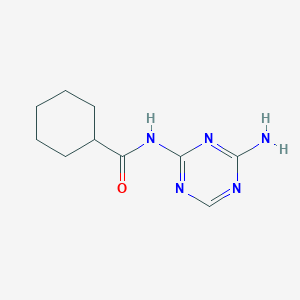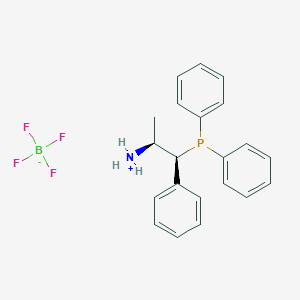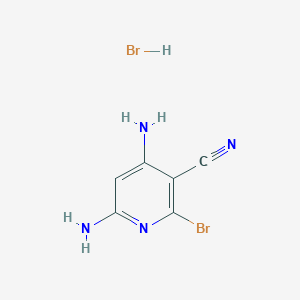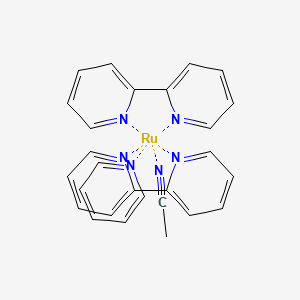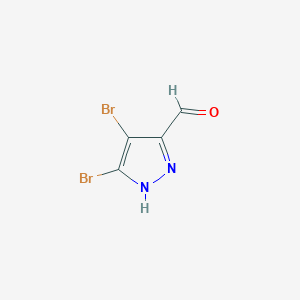
4,5-Dibromo-1H-pyrazole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dibromo-1H-pyrazole-3-carbaldehyde is a brominated pyrazole derivative with the molecular formula C4H2Br2N2O. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in the synthesis of various biologically active molecules and materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dibromo-1H-pyrazole-3-carbaldehyde typically involves the bromination of 1H-pyrazole-3-carbaldehyde. A common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the 4 and 5 positions of the pyrazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety, particularly when handling bromine, which is highly reactive and hazardous.
Análisis De Reacciones Químicas
Types of Reactions: 4,5-Dibromo-1H-pyrazole-3-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides, leading to the formation of diverse derivatives.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol, depending on the reagents and conditions used.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused heterocyclic systems, which are valuable in medicinal chemistry.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Aplicaciones Científicas De Investigación
4,5-Dibromo-1H-pyrazole-3-carbaldehyde is utilized in several scientific research areas:
Chemistry: As an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: In the development of enzyme inhibitors and probes for biological studies.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of agrochemicals, dyes, and advanced materials.
Mecanismo De Acción
The mechanism by which 4,5-Dibromo-1H-pyrazole-3-carbaldehyde exerts its effects depends on its specific application. In biological systems, it may act by interacting with specific enzymes or receptors, altering their activity. The bromine atoms and aldehyde group play crucial roles in its reactivity, enabling it to form covalent bonds with target molecules, thereby modulating their function.
Comparación Con Compuestos Similares
4-Bromo-1H-pyrazole-3-carbaldehyde: A mono-brominated analogue with similar reactivity but different substitution patterns.
1H-Pyrazole-3-carbaldehyde: The non-brominated parent compound, less reactive in substitution reactions.
4,5-Dichloro-1H-pyrazole-3-carbaldehyde: A chlorinated analogue with different electronic properties and reactivity.
Uniqueness: 4,5-Dibromo-1H-pyrazole-3-carbaldehyde is unique due to the presence of two bromine atoms, which significantly enhance its reactivity and versatility in synthetic applications. This dual bromination allows for more diverse chemical transformations compared to its mono-brominated or non-brominated counterparts.
By understanding the properties and applications of this compound, researchers can leverage its potential in various scientific and industrial fields, contributing to advancements in chemistry, biology, and medicine.
Propiedades
Fórmula molecular |
C4H2Br2N2O |
|---|---|
Peso molecular |
253.88 g/mol |
Nombre IUPAC |
4,5-dibromo-1H-pyrazole-3-carbaldehyde |
InChI |
InChI=1S/C4H2Br2N2O/c5-3-2(1-9)7-8-4(3)6/h1H,(H,7,8) |
Clave InChI |
DJDCZNHGAHBYFI-UHFFFAOYSA-N |
SMILES canónico |
C(=O)C1=NNC(=C1Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


copper](/img/structure/B13133436.png)

![5'-Methyl-[2,2'-bipyridine]-5-carbaldehyde](/img/structure/B13133458.png)
